molecular formula C10H15N3O5 B13411854 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13411854
M. Wt: 257.24 g/mol
InChI Key: KPPPLADORXGUFI-PMPOVCSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a pyrimidinone ring, and a dihydroxy oxolane moiety. Its molecular formula is C9H13N3O4, and it has a molecular weight of 227.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected sugar derivative with a pyrimidine base. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17)/t4-,6+,7-,8-,9-/m1/s1

InChI Key

KPPPLADORXGUFI-PMPOVCSBSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O

Origin of Product

United States

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